Mc-MMAE -

Mc-MMAE

Catalog Number: EVT-3100581
CAS Number:
Molecular Formula: C49H78N6O10
Molecular Weight: 911.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mc-MMAE is synthesized from the natural product auristatin and is classified under the category of antineoplastic agents. It is commonly utilized in ADC formulations, where it is linked to monoclonal antibodies via cleavable linkers. This allows for targeted delivery of the cytotoxic agent directly to cancer cells, enhancing therapeutic efficacy while reducing systemic toxicity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mc-MMAE typically involves several key steps:

  1. Linker Attachment: The initial step involves attaching a cleavable linker to the monomethyl auristatin E molecule. Commonly used linkers include maleimide-based linkers that allow for site-specific conjugation to antibodies.
  2. Cysteine Conjugation: The linker is often conjugated to the antibody via cysteine residues. This method has become the gold standard in ADC synthesis due to its ability to produce homogeneous products with defined drug-to-antibody ratios (DAR) .
  3. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and characterize the final product .

The efficiency of these synthesis methods can be quantified by yield percentages, which typically range from 70% to over 90% depending on the specific conditions and reagents used .

Molecular Structure Analysis

Structure and Data

Mc-MMAE has a complex molecular structure characterized by its peptide backbone and hydrophobic side chains. The chemical formula for Mc-MMAE is C28H47N5O9SC_{28}H_{47}N_5O_9S, and its molecular weight is approximately 585.8 g/mol. The structure includes:

  • A monomethyl auristatin E core that inhibits microtubule polymerization.
  • A cleavable linker that facilitates selective release within target cells.

The structural integrity of Mc-MMAE is crucial for its efficacy as an ADC payload, influencing both its pharmacokinetics and therapeutic index.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Mc-MMAE occur during the conjugation process with antibodies. Key reactions include:

  • Michael Addition: This reaction occurs when the maleimide linker reacts with thiol groups on cysteine residues of antibodies, forming stable thioether bonds.
  • Cleavage: In vivo, the linker undergoes hydrolysis in response to lysosomal enzymes, leading to the release of free Mc-MMAE inside cancer cells .

These reactions are critical as they dictate the release profile of Mc-MMAE, impacting both its therapeutic effectiveness and safety profile.

Mechanism of Action

Process and Data

The mechanism by which Mc-MMAE exerts its cytotoxic effects involves:

  1. Microtubule Disruption: Once released into the cytoplasm of target cells, Mc-MMAE binds to tubulin, preventing microtubule assembly and leading to cell cycle arrest at the metaphase stage.
  2. Apoptosis Induction: The disruption of microtubule dynamics triggers apoptotic pathways, ultimately resulting in programmed cell death .

This targeted mechanism allows for effective treatment of various cancers while minimizing damage to surrounding healthy tissues.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mc-MMAE exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but exhibits limited solubility in aqueous solutions, which can affect formulation strategies.
  • Stability: The stability of Mc-MMAE in biological systems is enhanced by its conjugation with linkers that protect it from premature degradation .
  • Hydrophobicity: The compound's hydrophobic nature influences its interaction with lipid membranes and cellular uptake mechanisms.

These properties are essential for optimizing its use in ADC formulations.

Applications

Scientific Uses

Mc-MMAE has several significant applications in scientific research and clinical settings:

  1. Antibody-Drug Conjugates: It serves as a potent payload in ADCs designed for targeted cancer therapies, improving specificity and reducing off-target effects.
  2. Preclinical Studies: Researchers utilize Mc-MMAE in preclinical models to evaluate new ADC formulations, assessing their efficacy against various cancer types.
  3. Therapeutic Development: Ongoing studies aim to enhance the therapeutic index of Mc-MMAE through modifications in linker chemistry and antibody selection .
Molecular Design and Bioconjugation Strategies

Structural Optimization of Maleimidocaproyl Linkers in ADC Development

The maleimidocaproyl (Mc) linker represents a critical structural component in antibody-drug conjugates (ADCs) utilizing monomethyl auristatin E (MMAE) payloads. This hexanoic acid spacer features a maleimide group at one terminus for thiol-based conjugation to antibodies and an amide bond at the other for covalent attachment to MMAE. The six-carbon spacer length (approximately 11.5 Å) is strategically optimized to balance several competing factors: it provides sufficient distance to minimize steric hindrance between the antibody and payload, facilitates efficient enzymatic cleavage, and maintains favorable hydrophilic-lipophilic balance to prevent ADC aggregation. The caproyl spacer's methylene chain confers enhanced flexibility compared to shorter linkers, enabling better positioning for protease accessibility while maintaining plasma stability [1] [6].

Structural modifications to the maleimidocaproyl linker have demonstrated significant impacts on ADC performance. The hydrophobicity index of Mc-MMAE directly influences pharmacokinetic behavior, with higher hydrophobicity correlating with accelerated plasma clearance. Introduction of PEG moieties or charged groups represents alternative approaches to modulate hydrophilicity, though these may affect conjugation efficiency or cleavage kinetics. The Mc linker's fundamental advantage lies in its compatibility with cysteine-directed conjugation, forming stable thioether bonds with antibody interchain disulfides while preserving antigen-binding affinity. This balance of stability and controlled release makes Mc the preferred linker for numerous clinically successful ADCs, including brentuximab vedotin (Adcetris®) and enfortumab vedotin (Padcev®) [2] [7].

Table 1: Structural and Functional Properties of Common ADC Linkers

Linker TypeSpacer LengthHydrophilicityIn Vivo StabilityRepresentative ADC
Maleimidocaproyl (Mc)~11.5 ÅModerateHighAdcetris®, Padcev®
Maleimidopropanoyl (Mp)~8.2 ÅLowHigh-
PEG₄-maleimide~20.3 ÅHighHigh-
HydrazoneVariableLowModerateMylotarg®

Role of Protease-Cleavable Linkers (MC-VC-PABC) in Payload Release Kinetics

The Mc-Val-Cit-PABC-MMAE linker-payload construct represents a sophisticated approach to controlled drug release in targeted cancer therapy. This modular system combines the maleimidocaproyl conjugation handle with a dipeptide protease substrate (valine-citrulline) and self-immolative p-aminobenzylcarbamate (PABC) spacer. The release mechanism initiates when the ADC undergoes antigen-mediated internalization and trafficking to lysosomes. Within this compartment, cathepsin B – a cysteine protease overexpressed in malignant cells – specifically cleaves the amide bond between citrulline and PABC. This enzymatic recognition exhibits remarkable specificity, with cathepsin B cleaving Val-Cit linkers approximately 50-fold more efficiently than comparable Phe-Lys sequences [3] [8].

Following proteolytic cleavage, the PABC spacer undergoes rapid 1,6-elimination, releasing fully active MMAE into the cytosol. This two-step release mechanism provides significant advantages: first, the protease cleavage step ensures tumor-selective activation; second, the self-immolative spacer allows release of unmodified MMAE without residual linker components that might diminish cytotoxic activity. Kinetic studies reveal that the Val-Cit-PABC sequence exhibits an optimal half-life of approximately 5-7 hours in lysosomal environments, balancing efficient drug release against plasma stability requirements. This linker design also enables the bystander effect – hydrophobic MMAE can diffuse across membranes to kill adjacent antigen-negative cells, particularly valuable in heterogeneous tumors [5] [8].

Table 2: Cleavage Efficiency of Protease-Sensitive Linkers in Tumor Microenvironments

Linker SequenceCleaving EnzymeRelative Cleavage RateBystander Effect Potential
Val-CitCathepsin B1.0 (reference)High
Phe-LysCathepsin B0.2Moderate
Val-AlaLegumain0.7Low
Gly-GlyMultiple proteases0.4Variable

Comparative Analysis of Conjugation Chemistries: Thiol-Maleimide vs. Site-Specific Approaches

Conjugation methodology significantly influences the homogeneity, stability, and pharmacokinetic profile of Mc-MMAE-based ADCs. The conventional thiol-maleimide approach exploits partial reduction of interchain disulfides (typically 4-8 bonds per IgG) to generate reactive thiols, which then undergo Michael addition with the Mc maleimide group. While this technique enables efficient conjugation with drug-to-antibody ratios (DAR) typically between 2-4, it produces heterogeneous mixtures of DAR species with varying pharmacokinetic properties. A critical limitation emerges through maleimide exchange in circulation, where free thiols in serum albumin or glutathione catalyze retro-Michael reactions, leading to premature drug loss. Studies demonstrate that approximately 15-30% of Mc-MMAE may detach from ADCs within 72 hours in plasma due to this exchange phenomenon [3] [7].

Site-specific conjugation technologies offer solutions to these limitations. Engineered cysteine technology introduces unpaired cysteines at specific positions (e.g., heavy chain 114 or light chain 205), enabling homogeneous DAR 2 conjugations with enhanced plasma stability. Alternatively, non-natural amino acid incorporation (e.g., p-acetylphenylalanine) permits bioorthogonal ketone-hydrazine chemistry, eliminating thiol-related instability issues. Enzyme-mediated conjugation using formylglycine-generating enzyme (FGE) or transglutaminase creates unique conjugation handles at defined sites. These approaches yield ADCs with reduced heterogeneity, improved pharmacokinetics, and enhanced therapeutic indices. For Mc-MMAE conjugates, site-specific approaches have demonstrated up to 40% higher tumor drug exposure compared to conventional conjugates, attributed to reduced non-target clearance [7].

Table 3: Comparison of Conjugation Techniques for Mc-MMAE ADCs

Conjugation MethodDAR HomogeneityPlasma StabilityProduction ComplexityRepresentative Platform
Thiol-MaleimideLow (mixed species)Moderate (maleimide exchange)LowConventional cysteine conjugation
Engineered CysteinesHigh (predominantly DAR 2)HighModerateTHIOMAB™
Non-natural Amino AcidsHigh (DAR 2 or 4)Very HighHighClick Chemistry
Enzymatic ConjugationHigh (site-specific)HighHighSMARTag® (FGE), Microbial transglutaminase

Impact of Drug-to-Antibody Ratio (DAR) on ADC Stability and Efficacy

The drug-to-antibody ratio represents a critical quality attribute for Mc-MMAE-based ADCs, profoundly influencing both efficacy and pharmacokinetic behavior. Empirical studies demonstrate that optimal DAR values for cysteine-conjugated Mc-MMAE ADCs typically range between 3.5-4.0. This range balances sufficient drug loading against the detrimental effects of hydrophobicity associated with higher DAR species. ADCs with DAR ≥ 6 exhibit significantly accelerated clearance (approximately 2-3 fold faster than DAR 2 counterparts) due to increased interaction with hepatic transporters and serum proteins. This accelerated clearance reduces tumor exposure and compromises therapeutic efficacy despite higher per-antibody payload capacity [8].

The distribution of DAR species within an ADC mixture also impacts performance. High-DAR species (DAR 6-8) demonstrate enhanced in vitro potency but suffer from rapid clearance in vivo. In contrast, low-DAR species (DAR 0-2) exhibit favorable pharmacokinetics but insufficient cytotoxic activity. Advanced purification techniques such as hydrophobic interaction chromatography can narrow DAR distribution, improving overall ADC quality. Notably, the average DAR value correlates with both efficacy and toxicity – studies across eight vc-MMAE ADCs revealed that plasma exposure of antibody-conjugated MMAE (acMMAE), but not unconjugated MMAE, strongly correlated with both efficacy (objective response rate) and key toxicity endpoints (grade 2+ peripheral neuropathy). This finding supports acMMAE as the primary pharmacokinetic driver for exposure-response relationships in Mc-MMAE ADCs [8].

Table 4: Pharmacokinetic and Efficacy Parameters by DAR in Mc-MMAE ADCs

DAR RangePlasma Clearance RateTumor MMAE ExposureIn Vitro Potency (IC₅₀)Contribution to Efficacy
0-2Low (optimal PK)Low>10 nMLimited
3-4ModerateHigh0.1-1 nMPrimary
5-6HighModerate0.01-0.1 nMModerate
7-8Very HighLow<0.01 nMLimited (rapid clearance)

Properties

Product Name

Mc-MMAE

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide

Molecular Formula

C49H78N6O10

Molecular Weight

911.2 g/mol

InChI

InChI=1S/C49H78N6O10/c1-13-32(6)44(37(64-11)29-41(59)54-28-20-23-36(54)46(65-12)33(7)47(61)50-34(8)45(60)35-21-16-14-17-22-35)53(10)49(63)42(30(2)3)51-48(62)43(31(4)5)52(9)38(56)24-18-15-19-27-55-39(57)25-26-40(55)58/h14,16-17,21-22,25-26,30-34,36-37,42-46,60H,13,15,18-20,23-24,27-29H2,1-12H3,(H,50,61)(H,51,62)/t32-,33+,34+,36-,37+,42-,43-,44-,45+,46+/m0/s1

InChI Key

UGJOTJHSQWBROP-AXJCKIDNSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Solubility

not available

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.